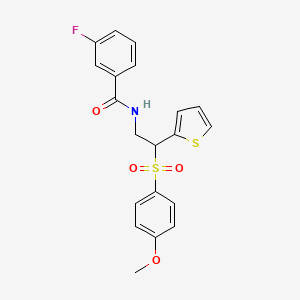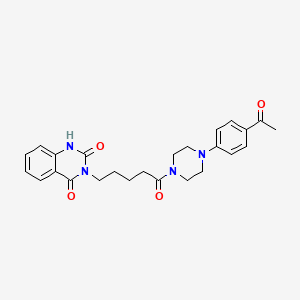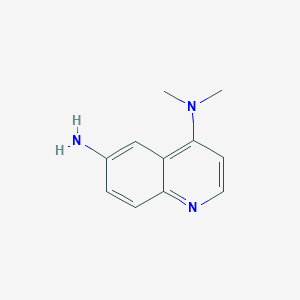
5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have nanomolar affinity for animal and human v1b receptors . These receptors play a crucial role in the regulation of the body’s response to stress.
Mode of Action
It’s likely that it interacts with its targets through a process known as electrophilic substitution . In this process, the compound forms a sigma-bond with the benzene ring of its target, generating a positively charged intermediate .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it might be involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
Similar compounds have been shown to undergo oxidation , which could impact their bioavailability.
Result of Action
Similar compounds have been shown to inhibit the production of certain inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds can be affected by air and moisture . Additionally, factors such as genetics, viruses, drugs, diet, and smoking can cause abnormal cell proliferation, potentially influencing the compound’s efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride.
Substitution reactions: The chloro and methoxy groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, resulting in the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alkoxides.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-methoxy-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzenesulfonamide: Similar structure but with a different triazole isomer.
5-chloro-2-methoxy-N-(1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide: Contains a different triazole ring.
5-chloro-2-methoxy-N-(1-phenyl-2-(1H-1,2,3-triazol-3-yl)ethyl)benzenesulfonamide: Another triazole isomer.
Uniqueness
The unique combination of the chloro, methoxy, phenyl, and triazole groups in 5-chloro-2-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide contributes to its distinct chemical properties and potential applications. The specific arrangement of these functional groups can result in different biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-25-16-8-7-14(18)11-17(16)26(23,24)21-15(12-22-19-9-10-20-22)13-5-3-2-4-6-13/h2-11,15,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQCUYRCBYFVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one](/img/structure/B3018104.png)

![N-(3-chloro-4-fluorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B3018110.png)






![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B3018120.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B3018122.png)
